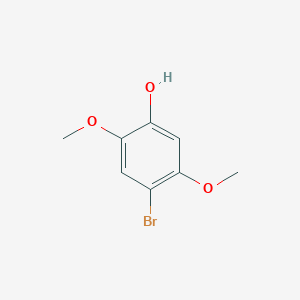

4-Bromo-2,5-dimethoxy-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVRLQJDDKMDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461286 | |

| Record name | 4-Bromo-2,5-dimethoxy-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557757-32-1 | |

| Record name | 4-Bromo-2,5-dimethoxy-phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxy-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2,5-DIMETHOXY-PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-2,5-dimethoxy-phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,5-dimethoxy-phenol

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of synthetic organic chemistry and medicinal chemistry. As a substituted phenol, it serves as a versatile intermediate and building block for the synthesis of more complex molecular architectures. Its specific substitution pattern—a bromine atom and two methoxy groups on a phenol ring—provides multiple reactive sites, enabling a wide range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers and drug development professionals. The compound is notably a known metabolite of the psychoactive substance 4-bromo-2,5-dimethoxyphenethylamine (2C-B), highlighting its importance in forensic and toxicological studies.[1][2]

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,5-dimethoxyphenol | [3] |

| CAS Number | 557757-32-1 | [3][4][5] |

| Molecular Formula | C₈H₉BrO₃ | [3][4][6] |

| Molecular Weight | 233.06 g/mol | [3][4][6] |

| Physical Form | Solid | [6] |

| SMILES | COC1=CC(=C(C=C1O)OC)Br | [3] |

| InChIKey | TWVRLQJDDKMDIU-UHFFFAOYSA-N | [3][6] |

Synthesis and Elucidation

The primary route for the synthesis of this compound involves the electrophilic bromination of 2,5-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) favor the introduction of the bromine atom at the C4 position, which is para to the hydroxyl group and ortho to a methoxy group.

Representative Synthetic Workflow

The following diagram outlines the direct bromination of 2,5-dimethoxyphenol. The choice of brominating agent and solvent system is critical to control selectivity and minimize side-product formation. Mild brominating agents such as N-Bromosuccinimide (NBS) or a solution of bromine in a less polar solvent are often preferred.

Sources

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.cn]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2,5-dimethoxy-phenol from Hydroquinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, multi-step synthetic pathway for the preparation of 4-Bromo-2,5-dimethoxy-phenol, a valuable intermediate in medicinal chemistry and organic synthesis, starting from the commodity chemical hydroquinone. The synthesis navigates a series of core organic transformations, including etherification, electrophilic formylation, regioselective bromination, and a final oxidative rearrangement. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This document is intended to serve as a practical and authoritative resource for laboratory professionals engaged in complex organic synthesis.

Introduction and Strategic Overview

This compound (PubChem CID: 11287728) is a substituted phenol derivative that serves as a key building block in the synthesis of various psychoactive compounds and pharmaceutical candidates.[1] Its structure is notably related to metabolites of 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine), a well-known serotonergic psychedelic, making it a compound of interest in forensic and pharmacological research.[2][3]

The synthesis from hydroquinone is not a trivial, single-step transformation. It requires the precise installation of three different substituents—two methoxy groups, a bromine atom, and a hydroxyl group—onto the benzene ring in a specific orientation. The challenge lies in controlling the regioselectivity of each reaction to achieve the desired 1-hydroxy-2,5-dimethoxy-4-bromo substitution pattern.

The synthetic strategy detailed herein proceeds through four principal stages:

-

Full Dimethylation: Conversion of hydroquinone to its stable dimethyl ether, 1,4-dimethoxybenzene.

-

Electrophilic Formylation: Introduction of an aldehyde group at the C2 position to yield 2,5-dimethoxybenzaldehyde.

-

Regioselective Bromination: Strategic placement of a bromine atom at the C4 position of the aldehyde intermediate.

-

Baeyer-Villiger Oxidation: Transformation of the formyl group into the final phenolic hydroxyl group.

This pathway is designed to maximize control over each transformation, leading to the desired product with high fidelity.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic sequence from hydroquinone to the target compound.

Caption: High-level overview of the four-stage synthetic pathway.

Part I: Synthesis of 1,4-Dimethoxybenzene via Williamson Ether Synthesis

Scientific Principle

The initial step involves the complete O-methylation of hydroquinone to form 1,4-dimethoxybenzene. This transformation is a classic Williamson ether synthesis. The mechanism proceeds via the deprotonation of both phenolic hydroxyl groups by a strong base (e.g., potassium hydroxide) to form a dianionic phenoxide intermediate. This potent nucleophile then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent, such as iodomethane or dimethyl sulfate.

Expertise & Causality

-

Choice of Base and Solvent: Potassium hydroxide (KOH) is a cost-effective and sufficiently strong base to deprotonate the phenols. The reaction is best performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive.[4]

-

Methylating Agent: Iodomethane is highly reactive. An alternative, dimethyl sulfate, is also effective but requires extreme caution as it is a potent genotoxin and can cause severe delayed-onset lung edema.[5]

-

Inert Atmosphere: Hydroquinone and its phenoxide derivatives are highly susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored quinone byproducts.[5][6] Performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent this degradation and ensure a high yield of the desired white, crystalline product.[5]

Detailed Experimental Protocol

-

Reaction Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Reagent Charging: The flask is charged with hydroquinone (1.0 eq) and potassium hydroxide (KOH, pellets, 2.5 eq). Anhydrous DMSO is added to the flask to create a stirrable slurry.

-

Inerting: The system is purged with nitrogen gas for 10-15 minutes.

-

Addition of Methylating Agent: Iodomethane (2.5 eq) is added dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.[4]

-

Reaction: The mixture is stirred vigorously at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: The reaction mixture is cooled and carefully poured into a beaker containing ice water, which will precipitate the crude product.

-

Purification: The solid is collected by vacuum filtration, washed thoroughly with water to remove DMSO and salts, and then dried. Recrystallization from ethanol or methanol yields pure 1,4-dimethoxybenzene as a white solid.

Part II: Formylation to 2,5-Dimethoxybenzaldehyde

Scientific Principle

This step introduces a formyl (-CHO) group onto the electron-rich 1,4-dimethoxybenzene ring via an electrophilic aromatic substitution reaction. A common and effective method is formylation using dichloromethyl methyl ether in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[7]

Expertise & Causality

-

Electrophile Generation: The Lewis acid, TiCl₄, coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly reactive dichloromethyl cation electrophile.

-

Regioselectivity: The two methoxy groups on the benzene ring are powerful activating, ortho, para-directing groups. Since the para positions relative to each methoxy group are occupied by the other methoxy group, the electrophilic attack occurs at one of the equivalent and sterically accessible ortho positions, leading exclusively to the 2,5-disubstituted product.[7]

Detailed Experimental Protocol

-

Reaction Setup: A flame-dried round-bottom flask is set up under a nitrogen atmosphere with a magnetic stirrer and reflux condenser.

-

Reagent Charging: The flask is charged with 1,4-dimethoxybenzene (1.0 eq) and dry dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Dichloromethyl methyl ether (3.0 eq) is added. The solution is cooled in an ice bath, and titanium tetrachloride (TiCl₄, 4.0 eq) is added slowly and carefully via syringe. The mixture will turn a deep red color.[7]

-

Reaction: The reaction mixture is brought to reflux and maintained for 24-48 hours. Progress is monitored by TLC.

-

Workup: After cooling, the reaction is quenched by slowly adding water. The mixture is transferred to a separatory funnel and washed sequentially with dilute sodium bicarbonate solution and water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid residue is purified by crystallization from ethanol to yield 2,5-dimethoxybenzaldehyde.[7]

Part III: Regioselective Bromination to 4-Bromo-2,5-dimethoxybenzaldehyde

Scientific Principle

The third stage is another electrophilic aromatic substitution, this time using elemental bromine to install a bromine atom onto the 2,5-dimethoxybenzaldehyde ring. The regiochemical outcome is dictated by the combined directing effects of the three existing substituents.

Expertise & Causality

-

Directing Effects: The two methoxy groups are strongly activating and ortho, para-directing. The aldehyde group is deactivating and meta-directing. The most activated position on the ring is C4, which is para to the C1-methoxy group and ortho to the C2-methoxy group. This powerful activation overrides the deactivating effect of the aldehyde, directing the incoming bromine electrophile almost exclusively to the C4 position.[8][9]

-

Reaction Conditions: The reaction is typically performed in glacial acetic acid, which serves as a polar solvent to facilitate the reaction. Running the initial addition at 0 °C helps to control the reaction rate and prevent potential side reactions before allowing it to proceed to completion at room temperature.[2][8]

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, 2,5-dimethoxybenzaldehyde (1.0 eq) is dissolved in a minimal amount of glacial acetic acid.[8]

-

Bromine Addition: The flask is cooled in an ice bath. A solution of elemental bromine (1.05-1.1 eq) in glacial acetic acid is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours.[2][8]

-

Workup: The mixture is poured into a large volume of ice water, causing the crude product to precipitate.

-

Purification: The solid is collected by vacuum filtration and washed with water. Recrystallization from a solvent such as acetonitrile or ethanol yields pure 4-bromo-2,5-dimethoxybenzaldehyde as crystalline solid.[8][10]

Part IV: Baeyer-Villiger Oxidation to this compound

Scientific Principle

The final transformation converts the aldehyde into the target phenol. This is achieved through a Baeyer-Villiger oxidation, which transforms an aldehyde into a formate ester, followed by hydrolysis of the ester to yield the phenol.

Expertise & Causality

-

Oxidant: A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is the classic reagent for this oxidation. An alternative, greener system involves using hydrogen peroxide with an acid catalyst.[11]

-

Mechanism: The peroxyacid attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a concerted rearrangement where the aryl group migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate anion as the leaving group. This migratory aptitude is key to the reaction's success.

-

Hydrolysis: The resulting formate ester is unstable and readily hydrolyzed under basic conditions (saponification) to the corresponding phenoxide. A final acidic workup protonates the phenoxide to yield the desired this compound.

Detailed Experimental Protocol

-

Reaction Setup (Oxidation): 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent like dichloromethane in a round-bottom flask.

-

Peroxyacid Addition: The solution is cooled in an ice bath, and m-CPBA (1.2 eq) is added portion-wise, maintaining the temperature below 5 °C.

-

Reaction: The mixture is stirred at 0 °C and allowed to slowly warm to room temperature overnight.

-

Workup (Oxidation): The reaction is quenched with a saturated solution of sodium bisulfite. The organic layer is separated and washed with saturated sodium bicarbonate solution and then brine.

-

Hydrolysis: The solvent is removed, and the crude formate ester is dissolved in methanol. An aqueous solution of sodium hydroxide (2 M) is added, and the mixture is stirred at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Final Workup and Purification: The methanol is removed under reduced pressure. The aqueous residue is diluted with water, cooled in an ice bath, and acidified with 1 M HCl. The product is extracted with ethyl acetate or diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude phenol can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Typical Yield |

| I | Hydroquinone | Iodomethane, KOH | 1 : 2.5 : 2.5 | DMSO | >95% |

| II | 1,4-Dimethoxybenzene | Dichloromethyl methyl ether, TiCl₄ | 1 : 3 : 4 | CH₂Cl₂ | ~45-50%[7] |

| III | 2,5-Dimethoxybenzaldehyde | Bromine | 1 : 1.1 | Acetic Acid | ~60%[10] |

| IV | 4-Bromo-2,5-dimethoxybenzaldehyde | m-CPBA, NaOH | 1 : 1.2 : excess | CH₂Cl₂, MeOH/H₂O | Variable |

Safety and Handling

-

Hydroquinone: Can cause skin irritation and sensitization.

-

Methylating Agents (CH₃I, Dimethyl Sulfate): Highly toxic, volatile, and carcinogenic/mutagenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water. Handle under inert, anhydrous conditions.

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Causes severe burns. Handle only in a chemical fume hood with appropriate PPE.

-

Peroxyacids (m-CPBA): Strong oxidizers and can be shock-sensitive. Do not grind or heat.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

-

Páleníček, T., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

ResearchGate. (2016). Any method for the methylation of Hydroquinone?. Retrieved from ResearchGate. [Link]

-

The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from Erowid. [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from The Vespiary. [Link]

-

Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. Retrieved from r/Chempros. [Link]

- Google Patents. (2019). CN109665945B - Method for synthesizing hydroquinone monomethyl ether by two-step method.

-

Jurnal Kimia. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from UKM Journals. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethoxyphenol. Retrieved from ResearchGate. [Link]

-

The Hive. (2003). Synthesis of 2,5-dimethoxybenzaldehyde. Retrieved from Erowid. [Link]

-

PubMed. (1995). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. [Link]

-

The Hive. (2000). Synth of 2,5-dimethoxybenzaldehyde. Retrieved from Erowid. [Link]

-

ResearchGate. (2024). Methods for hydroquinone synthesis. Retrieved from ResearchGate. [Link]

-

ACG Publications. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]

Sources

- 1. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]

- 8. 4-Bromo-2,5-dimethoxybenzaldehyde|98+%|CAS 31558-41-5 [benchchem.com]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 11. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxy-phenol (CAS: 557757-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxy-phenol, a significant chemical intermediate and metabolite. With the CAS number 557757-32-1, this compound holds relevance in the fields of synthetic organic chemistry, pharmacology, and toxicology, primarily due to its role as a metabolite of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This document details its chemical and physical properties, outlines plausible synthetic routes from commercially available precursors, discusses its known reactivity and metabolic fate, and provides essential safety and handling information. The synthesis of its direct precursor, 4-bromo-2,5-dimethoxybenzaldehyde, is detailed, along with a theoretical yet chemically sound pathway to the target phenol. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of related compounds, the study of phenethylamine metabolism, and the development of novel psychoactive substance analytics.

Chemical Identity and Properties

This compound is a polysubstituted aromatic compound. Its core structure is a phenol ring substituted with a bromine atom and two methoxy groups.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2,5-dimethoxyphenol | [1] |

| CAS Number | 557757-32-1 | [1] |

| Molecular Formula | C₈H₉BrO₃ | [1] |

| Molecular Weight | 233.06 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General knowledge based on structure |

| InChI | InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 | [1] |

| SMILES | COC1=CC(=C(C=C1O)OC)Br | [1] |

Synthesis and Manufacturing

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a logical and chemically sound two-step synthesis can be proposed starting from the commercially available precursor, 2,5-dimethoxybenzaldehyde. This pathway involves the bromination of the aromatic ring followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

Synthesis of the Key Intermediate: 4-Bromo-2,5-dimethoxybenzaldehyde

The critical first step is the regioselective bromination of 2,5-dimethoxybenzaldehyde. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the C4 and C6 positions. Experimental evidence suggests that the bromination at the C4 position is the major product.

Reaction:

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,5-dimethoxy-phenol

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. 4-Bromo-2,5-dimethoxy-phenol, with its unique substitution pattern on the aromatic ring, presents an interesting case for spectroscopic analysis. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the identification of this compound but also serves as a practical illustration of spectroscopic interpretation for substituted aromatic systems.

The molecular structure of this compound, with the chemical formula C₈H₉BrO₃ and a molecular weight of 233.06 g/mol , forms the basis of our spectroscopic predictions.[1] The interplay of the hydroxyl, methoxy, and bromo substituents on the benzene ring creates a distinct electronic environment, which will be reflected in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of this compound is anticipated to be relatively simple yet highly informative. The key to interpreting this spectrum lies in understanding the influence of the various substituents on the chemical shifts of the aromatic and substituent protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | Singlet | 1H | Ar-H | This proton is situated between the bromo and methoxy groups. The deshielding effect of the adjacent electronegative bromine and the shielding from the methoxy group will result in a downfield shift. |

| ~6.80 | Singlet | 1H | Ar-H | This proton is positioned between the hydroxyl and a methoxy group. The strong electron-donating nature of the hydroxyl group will cause a significant upfield shift compared to the other aromatic proton. |

| ~5.50 | Singlet (broad) | 1H | OH | The phenolic proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. |

| ~3.85 | Singlet | 3H | O-CH₃ | The methoxy group at position 2 is deshielded by the adjacent hydroxyl group. |

| ~3.80 | Singlet | 3H | O-CH₃ | The methoxy group at position 5 is in a slightly different chemical environment, likely resulting in a small difference in chemical shift compared to the other methoxy group. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a 90° pulse angle.

-

Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Logical Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, we expect to see eight distinct signals corresponding to the eight carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C -OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| ~145-150 | C -OCH₃ | The carbon atoms attached to the methoxy groups are also deshielded. |

| ~115-120 | C -H | The chemical shifts of the aromatic carbons bearing hydrogen are influenced by the neighboring substituents. |

| ~110-115 | C -Br | The carbon atom attached to the bromine will be shifted upfield relative to the other substituted carbons due to the "heavy atom effect" of bromine. |

| ~56-57 | O-C H₃ | The carbon atoms of the methoxy groups typically appear in this region. The two methoxy groups may have slightly different chemical shifts. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of ¹³C nuclei.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a longer acquisition time and a larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3550-3200 | Strong, Broad | O-H | Stretching |

| ~3100-3000 | Medium | C-H (aromatic) | Stretching |

| ~2950-2850 | Medium | C-H (methyl) | Stretching |

| ~1600 & ~1480 | Medium-Strong | C=C | Aromatic Ring Stretching |

| ~1250-1200 | Strong | C-O (aryl ether) | Asymmetric Stretching |

| ~1050-1000 | Strong | C-O (aryl ether) | Symmetric Stretching |

| ~600-500 | Medium-Strong | C-Br | Stretching |

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for determining the molecular weight and gaining insights into the molecular structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 232 and 234 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z 217/219. This is a common fragmentation for methoxy-substituted compounds.

-

Loss of a methoxy group (-OCH₃): A fragment at m/z 201/203.

-

Loss of CO: Subsequent loss of carbon monoxide from phenolic fragments is possible.

-

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Use a temperature program to separate the analyte from any impurities.

-

-

Mass Spectrometry (MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer (typically an EI source).

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

-

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the structural elucidation of this compound. While this guide presents predicted data, the underlying principles of interpretation are robust and field-proven. The expected ¹H and ¹³C NMR spectra will confirm the connectivity of the proton and carbon skeletons, IR spectroscopy will verify the presence of key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry will establish the molecular weight and offer insights into the molecule's stability and fragmentation patterns. For any researcher synthesizing or working with this compound, the protocols and interpretive framework detailed herein offer a reliable roadmap for its unambiguous characterization.

References

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available from: [Link]

-

Supplementary Information. Beilstein Journals. Available from: [Link]

-

This compound | C8H9BrO3. PubChem. Available from: [Link]

-

Spectroscopic characterization of two bioaccumulated methoxylated polybrominated diphenyl ethers. PubMed. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. Available from: [Link]

Sources

solubility of 4-Bromo-2,5-dimethoxy-phenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-dimethoxyphenol in Organic Solvents

Executive Summary

4-Bromo-2,5-dimethoxyphenol is a substituted phenol derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. A thorough understanding of its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of 4-Bromo-2,5-dimethoxyphenol based on its molecular structure and physicochemical properties. Due to the limited availability of direct experimental data in public literature, this document emphasizes a theoretical framework, enabling researchers to make informed solvent choices. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is provided to empower scientists to generate precise data tailored to their specific laboratory conditions.

Molecular Analysis and Predicted Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of 4-Bromo-2,5-dimethoxyphenol, we must first analyze its key structural features.

Chemical Structure:

The molecule possesses a combination of polar and nonpolar characteristics:

-

Polar Features:

-

Phenolic Hydroxyl (-OH) group: This is the most significant polar feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to strong interactions with polar solvents.

-

Two Methoxy (-OCH₃) groups: These ether groups are polar and can act as hydrogen bond acceptors. They contribute to the overall polarity and the potential for dipole-dipole interactions. The topological polar surface area (TPSA), a metric associated with polarity and hydrogen bonding potential, is calculated to be 38.7 Ų.[3][4]

-

-

Nonpolar Features:

-

Benzene Ring: The aromatic ring is hydrophobic and contributes to the molecule's ability to engage in van der Waals forces (specifically, π-π stacking and London dispersion forces) with nonpolar solvents.

-

Bromo (-Br) group: The bromine atom is large and polarizable, contributing to dispersion forces. While it has an electronegative character, its primary influence on solubility in organic solvents is through increasing the overall molecular weight and lipophilicity.

-

Predicted Solubility in Different Solvent Classes

Based on this structural analysis, a qualitative prediction of solubility can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High Solubility is expected. The hydroxyl group of the solvent can form strong hydrogen bonds with the phenolic hydroxyl and methoxy groups of the solute. The alkyl portion of the alcohols will interact favorably with the benzene ring.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): High to Moderate Solubility is expected. These solvents can accept hydrogen bonds from the phenolic -OH group and engage in strong dipole-dipole interactions. DMSO, being a highly polar solvent, is likely to be an excellent solvent for this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low to Sparingly Soluble is expected. While the benzene ring and bromo group offer some lipophilicity, the strong intermolecular hydrogen bonding of the phenol in its solid state will likely dominate. Overcoming the solute-solute interactions in the crystal lattice requires significant energy, which may not be compensated by the weaker van der Waals interactions with nonpolar solvents.[2] Toluene may show slightly better performance than aliphatic solvents like hexane due to potential π-π interactions with the solute's aromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate Solubility is expected. These solvents are weakly polar and can interact with the polar groups of the solute to some extent, while also effectively solvating the aromatic and halogenated portions of the molecule.

Predicted Solubility Profile Summary

The following table summarizes the predicted solubility of 4-Bromo-2,5-dimethoxyphenol. It is critical to recognize that these are estimations derived from chemical principles.[6][7] For precise applications, experimental verification is mandatory.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |

| Polar Aprotic | DMSO, Acetone, THF | High to Moderate | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, London Dispersion Forces |

| Nonpolar Aromatic | Toluene | Low | London Dispersion Forces, π-π Interactions |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | London Dispersion Forces |

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[8] This protocol provides a self-validating system for generating accurate and reproducible data.

Principle

A surplus of the solid solute (4-Bromo-2,5-dimethoxyphenol) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[7] After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., gravimetric analysis or chromatography).

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent.[7] Maintaining a constant temperature is the most critical parameter for reproducibility. A water bath or incubator is used to prevent temperature fluctuations that would alter the equilibrium state.

-

Using Excess Solute: This ensures that the solution becomes fully saturated, representing the maximum amount of solute that can dissolve under the given conditions.

-

Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium. Preliminary time-course experiments can validate the minimum time required.

-

Filtration: A syringe filter (e.g., 0.22 µm PTFE) is used to separate the saturated solution from the excess solid without altering the concentration or temperature. PTFE is chosen for its broad chemical compatibility.

-

Quantification Method: Gravimetric analysis is a simple and robust method if the solute is non-volatile. HPLC-UV is a more sensitive and specific method, especially for lower solubilities, and can separate the analyte from any potential impurities.

Materials and Reagents

-

4-Bromo-2,5-dimethoxyphenol (solid, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control (e.g., water bath)

-

Analytical balance (± 0.1 mg)

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis (if using HPLC)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional)

-

Rotary evaporator or vacuum oven (for gravimetric method)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-Bromo-2,5-dimethoxyphenol (e.g., ~100 mg) to a pre-weighed vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle for 30 minutes inside the temperature-controlled environment.

-

Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter material. Dispense the filtered, saturated solution into a pre-weighed, clean vial (for gravimetric analysis) or an autosampler vial (for HPLC).

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculate the solubility as mg/mL or g/100g of solvent.

-

-

Quantification (HPLC Method):

-

Prepare a series of calibration standards of 4-Bromo-2,5-dimethoxyphenol of known concentrations.

-

Analyze the standards to generate a calibration curve.

-

Analyze the filtered saturated sample (potentially after appropriate dilution) and determine its concentration from the calibration curve.

-

Visualizations

Workflow for Experimental Solubility Determination

Caption: Isothermal shake-flask workflow for solubility.

Key Intermolecular Forces in Solution

Caption: Predicted solute-solvent interaction strengths.

Safety and Handling Considerations

While specific toxicity data for 4-Bromo-2,5-dimethoxyphenol is not widely available, it should be handled with the standard precautions for laboratory chemicals. Structurally similar compounds, such as 4-bromophenol and substituted benzaldehydes, are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12]

-

Handling: Avoid dust formation.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2,5-dimethoxyphenol is predicted to be highly soluble in polar protic and polar aprotic organic solvents, with moderate to low solubility in nonpolar solvents. This profile is dictated by the strong hydrogen-bonding capability of its phenolic hydroxyl group. While this guide provides a robust theoretical framework for solvent selection, the provided experimental protocol is essential for obtaining precise, quantitative data required for demanding applications in research and development. Adherence to standardized methods and safety protocols will ensure reliable results and safe laboratory operations.

References

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

McDonagh, J. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Chen, G., et al. (2021). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Mori, T., et al. (2023). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). National Institutes of Health. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Massachusetts Boston. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dimethoxy-phenol. [Link]

-

IUPAC. (n.d.). Solubility Data Series. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 557757-32-1. [Link]

-

De Gruyter. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]

-

National Institute of Standards and Technology. (2006). Introduction to IUPAC-NIST Solubilities Database. [Link]

-

SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE Monograph. [Link]

-

ResearchGate. (2010). (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). [Link]

-

ResearchGate. (2010). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C8H9BrO3 | CID 11287728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cochise.edu [cochise.edu]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

The Expanding Therapeutic Potential of 4-Bromo-2,5-dimethoxy-phenol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold

In the ever-evolving landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutics. Its inherent reactivity and ability to participate in crucial biological interactions have made it a privileged structure in drug design. Within this broad class of compounds, 4-Bromo-2,5-dimethoxy-phenol and its derivatives are emerging as a particularly promising family of molecules with a diverse and potent range of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the current understanding of these compounds, focusing on their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. By elucidating the underlying mechanisms of action and providing detailed experimental methodologies, this document aims to serve as a comprehensive resource to accelerate the research and development of this compelling class of molecules.

I. The Chemical Foundation: Understanding this compound

The this compound core structure presents a unique combination of features that contribute to its biological activities. The electron-withdrawing bromine atom, coupled with the electron-donating methoxy groups on the phenyl ring, creates a distinct electronic profile that influences its interactions with biological targets. The phenolic hydroxyl group is a key player, capable of hydrogen bonding and acting as a proton donor, which is often crucial for antioxidant activity and enzyme inhibition.

The synthesis of this compound derivatives typically involves multi-step reaction sequences, starting from commercially available precursors. A common synthetic route is outlined below.

Synthesis Protocol: A General Approach to this compound Derivatives

This protocol provides a generalized framework for the synthesis of the core scaffold. Specific modifications to generate a library of derivatives would involve subsequent reactions targeting the hydroxyl group or other positions on the aromatic ring.

Step 1: Bromination of 2,5-Dimethoxyphenol

-

Dissolve 2,5-dimethoxyphenol in a suitable solvent, such as acetonitrile, and cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1 equivalent) to the cooled solution while stirring.

-

Continue stirring at 0°C for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-Bromo-2,5-dimethoxyphenol.[1]

II. Unveiling the Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for further investigation in various therapeutic areas.

A. Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Phenolic compounds are well-known for their antioxidant properties, and derivatives of this compound are no exception.

The primary mechanism of their antioxidant action is believed to be through hydrogen atom donation from the phenolic hydroxyl group to scavenge free radicals. Furthermore, these compounds can modulate endogenous antioxidant defense systems.

Key Mechanistic Insight: The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of antioxidant and cytoprotective genes.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some bromophenol derivatives have been shown to activate this crucial protective pathway.[3][4]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

-

Assess cell viability using the MTT assay to ensure that the inhibition of NO production is not due to cytotoxicity.

D. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Phenolic compounds have been shown to possess a broad spectrum of antimicrobial activity. Recent studies have demonstrated that bromophenol derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

[5]Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for the antimicrobial activity of test compounds.

[6][7][8][9]1. Prepare Mueller-Hinton agar plates. 2. Inoculate the surface of the agar plates with a standardized suspension of the test bacterium (e.g., S. aureus). 3. Create wells of a specific diameter in the agar using a sterile cork borer. 4. Add a defined volume of the test compound solution (this compound derivative) at various concentrations into the wells. 5. Include a positive control (e.g., a standard antibiotic) and a negative control (the solvent used to dissolve the compound). 6. Incubate the plates at 37°C for 18-24 hours. 7. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

III. Future Directions and Concluding Remarks

The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated antioxidant, anticancer, anti-inflammatory, and antimicrobial activities, coupled with initial insights into their mechanisms of action, provide a solid foundation for further research and development.

Future investigations should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial to optimize potency and selectivity for specific biological targets.

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Additional Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the areas discussed in this guide. Investigations into their utility in neurodegenerative diseases, cardiovascular disorders, and viral infections are warranted.

IV. References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux [bmbreports.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hereditybio.in [hereditybio.in]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webcentral.uc.edu [webcentral.uc.edu]

- 9. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenol: A Key Metabolite in the Pharmacological Landscape of 2C-B

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Significant Pharmacological Context

4-Bromo-2,5-dimethoxyphenol is a substituted phenol that has garnered interest primarily due to its role as a significant metabolite of the psychoactive phenethylamine, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). While not as extensively studied as its parent compound, understanding the discovery, properties, and synthesis of 4-Bromo-2,5-dimethoxyphenol is crucial for a comprehensive understanding of the pharmacology, toxicology, and drug metabolism of 2C-B and related substances. This technical guide provides an in-depth exploration of this pivotal molecule.

The Discovery of 4-Bromo-2,5-dimethoxyphenol: A Story Intertwined with 2C-B

The history of 4-Bromo-2,5-dimethoxyphenol is intrinsically linked to the synthesis and study of 2C-B by the renowned chemist Alexander Shulgin. 2C-B was first synthesized by Shulgin in 1974.[1] The discovery of 4-Bromo-2,5-dimethoxyphenol as a distinct chemical entity in a biological context came later, through metabolic studies of 2C-B.

A pivotal study investigating the metabolism of 2C-B in various species identified 4-bromo-2,5-dimethoxy-phenol (referred to as BDMP in the study) as a previously unknown metabolite.[2] This discovery was particularly noteworthy as it was observed specifically in mouse hepatocytes, highlighting species-specific differences in the metabolic pathways of 2C-B.[2] This finding underscored the importance of comprehensive metabolic profiling in preclinical drug development to understand potential interspecies variations in drug processing and toxicity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2,5-dimethoxyphenol is fundamental for its synthesis, purification, and analytical identification.

| Property | Value | Source |

| Molecular Formula | C8H9BrO3 | [3][4] |

| Molecular Weight | 233.06 g/mol | [5] |

| CAS Number | 557757-32-1 | [3] |

| Appearance | Solid (form) | [5] |

| InChI Key | TWVRLQJDDKMDIU-UHFFFAOYSA-N | [5] |

| SMILES | COc1cc(c(cc1O)OC)Br | [5] |

Synthesis of 4-Bromo-2,5-dimethoxyphenol: A Plausible Retrosynthetic Approach

While specific, detailed synthetic protocols for 4-Bromo-2,5-dimethoxyphenol are not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and the known syntheses of structurally similar compounds, such as 4-bromo-2,5-dimethoxybenzaldehyde.

A logical starting material is 2,5-dimethoxyphenol. The synthesis would likely proceed via electrophilic aromatic substitution, specifically bromination.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-Bromo-2,5-dimethoxyphenol.

Step-by-Step Experimental Protocol (Hypothetical):

Objective: To synthesize 4-Bromo-2,5-dimethoxyphenol via electrophilic bromination of 2,5-dimethoxyphenol.

Materials:

-

2,5-Dimethoxyphenol

-

N-Bromosuccinimide (NBS) or Bromine (Br2)

-

A suitable solvent (e.g., Dichloromethane, Acetic Acid)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyphenol in the chosen solvent. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of the brominating agent (NBS or Br2) in the same solvent to the cooled solution of 2,5-dimethoxyphenol. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure 4-Bromo-2,5-dimethoxyphenol.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over elemental bromine as it is a solid and easier to handle, reducing the risk of exposure to corrosive bromine vapors. The choice of solvent is critical; non-polar solvents like dichloromethane are common, while acetic acid can also be used and may influence the regioselectivity of the bromination.

-

Temperature Control: Performing the reaction at a low temperature helps to control the rate of the electrophilic substitution and minimizes the formation of di-brominated and other side products.

-

Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere can help prevent potential side reactions with atmospheric oxygen or moisture, especially if sensitive reagents are used.

The Role of 4-Bromo-2,5-dimethoxyphenol in Drug Metabolism

As previously mentioned, the primary significance of 4-Bromo-2,5-dimethoxyphenol lies in its role as a metabolite of 2C-B. The metabolism of 2C-B is a complex process involving multiple enzymatic pathways.

Metabolic Pathway of 2C-B Leading to 4-Bromo-2,5-dimethoxyphenol:

Caption: Simplified metabolic pathway of 2C-B.

The formation of 4-Bromo-2,5-dimethoxyphenol from 2C-B is believed to occur via O-demethylation, a reaction typically catalyzed by cytochrome P450 enzymes in the liver.[2] The identification of this metabolite specifically in mice suggests a species-specific expression or activity of the particular P450 isozyme responsible for this transformation.

The presence of the phenolic hydroxyl group in 4-Bromo-2,5-dimethoxyphenol makes it more polar than the parent compound, 2C-B. This increased polarity facilitates further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, which ultimately lead to its excretion from the body.

Applications in Research and Drug Development

The primary application of 4-Bromo-2,5-dimethoxyphenol in a research context is as a reference standard for metabolic studies of 2C-B. Its availability allows for:

-

Accurate quantification of this metabolite in biological samples (e.g., plasma, urine, liver microsomes).

-

In vitro studies to investigate the specific enzymes responsible for its formation.

-

Pharmacokinetic modeling to better understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2C-B.

-

Toxicological assessments to determine if the phenol metabolite contributes to any of the adverse effects associated with 2C-B.

Furthermore, 4-Bromo-2,5-dimethoxyphenol could potentially serve as a synthetic intermediate for the creation of other novel compounds. The phenolic hydroxyl group provides a reactive handle for further chemical modifications, opening avenues for the development of new molecular probes or potential therapeutic agents.

Conclusion

4-Bromo-2,5-dimethoxyphenol, while not a widely known compound in its own right, holds a significant position in the scientific landscape as a key metabolite of the psychoactive substance 2C-B. Its discovery has provided valuable insights into the species-specific metabolism of phenethylamines. A clear understanding of its chemical properties, a plausible synthetic strategy, and its metabolic fate are essential for researchers in the fields of pharmacology, toxicology, and forensic science. As research into the therapeutic potential and risks of psychedelic compounds continues to evolve, the study of their metabolites, such as 4-Bromo-2,5-dimethoxyphenol, will remain a critical area of investigation.

References

-

Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

Sources

A Theoretical and Spectroscopic Investigation of 4-Bromo-2,5-dimethoxy-phenol: An In-Depth Technical Guide

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

4-Bromo-2,5-dimethoxy-phenol is a halogenated aromatic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with novel electronic properties. A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is paramount for predicting its reactivity, designing efficient synthetic routes, and understanding its interactions with biological targets.

This technical guide provides a comprehensive framework for the theoretical and spectroscopic characterization of this compound. We will delve into the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate its structural and electronic features. Furthermore, we will outline the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, which are essential for validating and refining the theoretical model. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecular properties of this important compound.

I. Theoretical Framework: A Computational Deep Dive into Molecular Properties

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a robust computational method that allows for the accurate prediction of molecular properties at a reasonable computational cost. We will employ the widely-used B3LYP functional in conjunction with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules containing halogens and heteroatoms.[1][2][3][4]

A. Conformational Analysis: The Dance of the Methoxy Groups

The primary determinant of the three-dimensional structure of this compound is the orientation of the two methoxy groups and the hydroxyl group relative to the benzene ring. A systematic conformational search is the first critical step in our theoretical workflow.

Workflow for Conformational Analysis:

Caption: Workflow for the conformational analysis of this compound.

This analysis will likely reveal several low-energy conformers, with the relative orientations of the methoxy and hydroxyl groups dictated by a balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of an adjacent methoxy group.

B. Electronic Structure Analysis: Mapping Reactivity and Intermolecular Interactions

Once the most stable conformers are identified, we can delve into their electronic properties. This analysis provides invaluable insights into the molecule's reactivity and potential for intermolecular interactions.

1. Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution within a molecule.[5][6][7][8] It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Expected Features: For this compound, we anticipate a negative electrostatic potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups, indicating their nucleophilic character. The hydroxyl proton will exhibit a positive potential (blue), highlighting its electrophilic nature and propensity for hydrogen bonding. The bromine atom will likely show a region of positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding.

Caption: Key features expected in the MEP map of this compound.

2. Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[9][10][11][12][13]

-

HOMO: The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms.

-

LUMO: The LUMO indicates the molecule's ability to accept electrons. The LUMO will likely be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the C-Br bond.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.

C. Predicted Spectroscopic Data: Bridging Theory and Experiment

A key advantage of DFT is its ability to predict spectroscopic data, which can then be directly compared with experimental results for validation.

1. NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR shielding tensors, which are then converted into chemical shifts.[14][15][16][17] This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra.

2. Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the assignment of peaks in the experimental infrared (IR) spectrum.

II. Experimental Validation: Grounding Theory in Reality

Theoretical models, no matter how sophisticated, must be validated by experimental data. Here, we outline the key spectroscopic and crystallographic techniques for characterizing this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18]

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (typically proton-decoupled).

-

Perform two-dimensional (2D) NMR experiments for unambiguous assignments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

-

Analyze the splitting patterns (multiplicities) to deduce the connectivity of protons.

-

Use the 2D NMR data to assign all proton and carbon signals definitively.

-

Compare the experimental chemical shifts with the DFT-predicted values.

-

Expected ¹H and ¹³C NMR Spectral Features:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 155 | Protons to neighboring carbons |

| Methoxy Protons | 3.5 - 4.0 | 55 - 65 | Methoxy protons to the carbon they are attached to |

| Hydroxyl Proton | Variable (dependent on solvent and concentration) | - | - |

B. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[19][20][21][22][23]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a saturated solution or vapor diffusion.[22]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

The resulting crystal structure will provide the definitive experimental geometry for comparison with the lowest energy conformer predicted by DFT.